

Structure and characterization of [1,1'-Binaphthalen]-4-ylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: [1,1'-Binaphthalen]-4-ylboronic acid

Cat. No.: B1519375

[Get Quote](#)

An In-Depth Technical Guide to the Structure and Characterization of **[1,1'-Binaphthalen]-4-ylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Atropisomeric Boronic Acids

[1,1'-Binaphthalen]-4-ylboronic acid is more than a mere synthetic intermediate; it is a molecule of significant structural and functional importance. Belonging to the class of atropisomeric compounds, its axially chiral binaphthyl backbone imparts unique three-dimensional properties that are highly sought after in modern chemistry. The presence of the boronic acid moiety further enhances its utility, positioning it as a critical building block in asymmetric catalysis, the synthesis of complex organic materials, and the development of novel therapeutic agents.^[1] This guide, prepared from the perspective of a senior application scientist, moves beyond simple data reporting. It aims to provide a comprehensive understanding of the molecule's structure, the rationale behind the chosen characterization techniques, and the practical insights necessary for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. **[1,1'-Binaphthalen]-4-ylboronic acid** (or 4-(1-naphthyl)naphthalene-1-boronic acid) is characterized by the fusion of two naphthalene rings, which are sterically hindered from free rotation around their connecting C-C single bond, leading to stable, non-superimposable mirror-image isomers (atropisomers). The boronic acid group [-B(OH)₂] at the 4-position is the primary site of reactivity.

Property	Value	Source
Chemical Formula	C ₂₀ H ₁₅ BO ₂	[2]
Molecular Weight	298.14 g/mol	[2]
CAS Number	363607-69-6	[2]
Appearance	Typically an off-white to light-colored solid	General Knowledge
Storage	Inert atmosphere, refrigerated (2-8°C) to prevent degradation	[2]

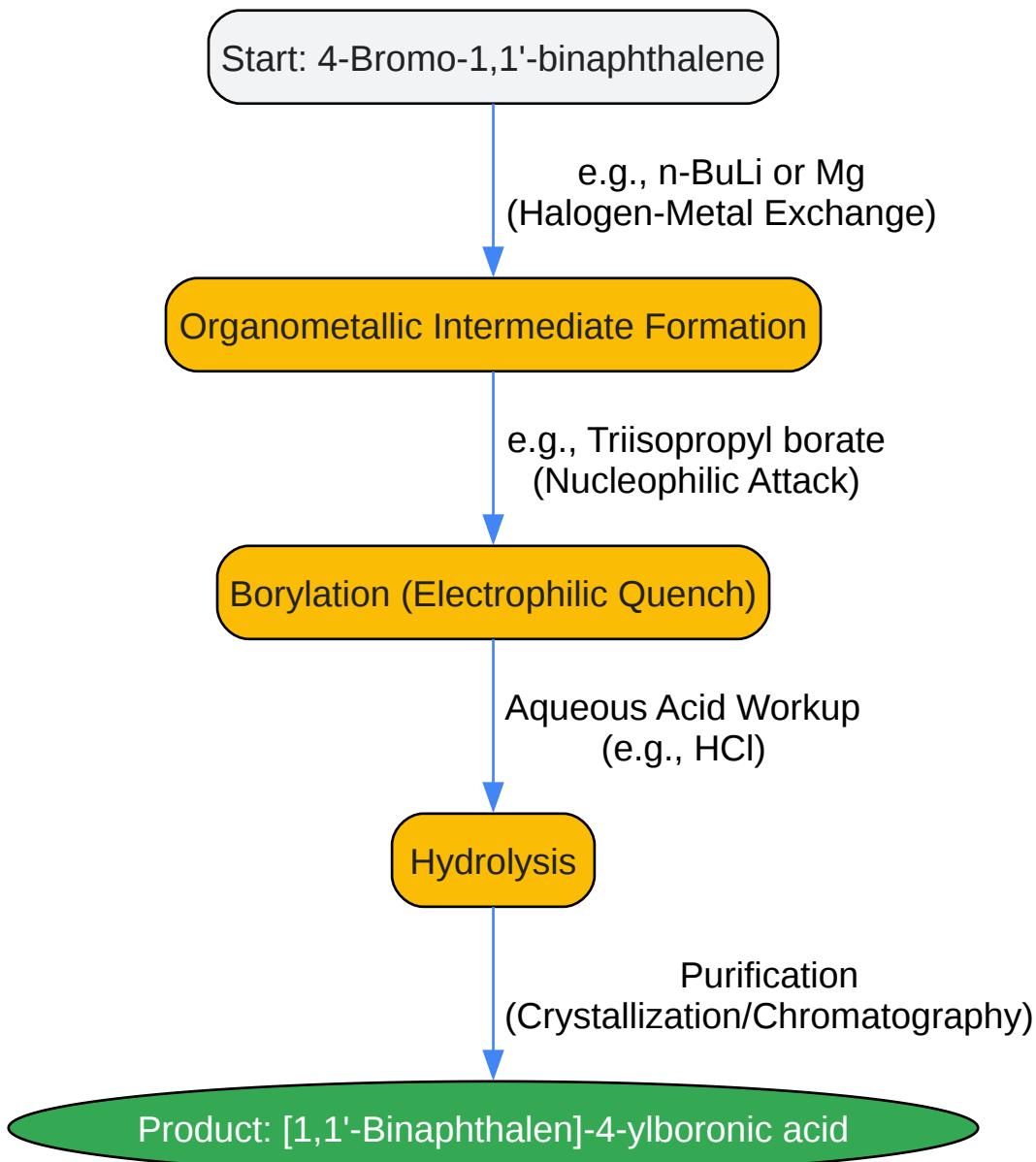
Handling and Safety Precautions: As with many arylboronic acids, this compound is classified as a skin and eye irritant.[\[3\]](#) Standard laboratory safety protocols, including the use of protective gloves, safety goggles, and a lab coat, are mandatory.[\[4\]](#) Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[\[5\]](#) It is crucial to consult the latest Safety Data Sheet (SDS) before use.[\[3\]](#)

Synthesis Pathway: A Conceptual Workflow

The synthesis of arylboronic acids often involves the borylation of an organometallic intermediate.[\[1\]](#) A common and reliable strategy for **[1,1'-Binaphthalen]-4-ylboronic acid** begins with the corresponding aryl halide, such as 4-bromo-1,1'-binaphthalene.

The following diagram outlines a generalized, yet logically sound, synthetic workflow. The causality is clear: the aryl bromide is converted into a more reactive organolithium or Grignard

reagent, which then acts as a nucleophile to attack an electrophilic boron source (a trialkyl borate). The final hydrolysis step yields the desired boronic acid.



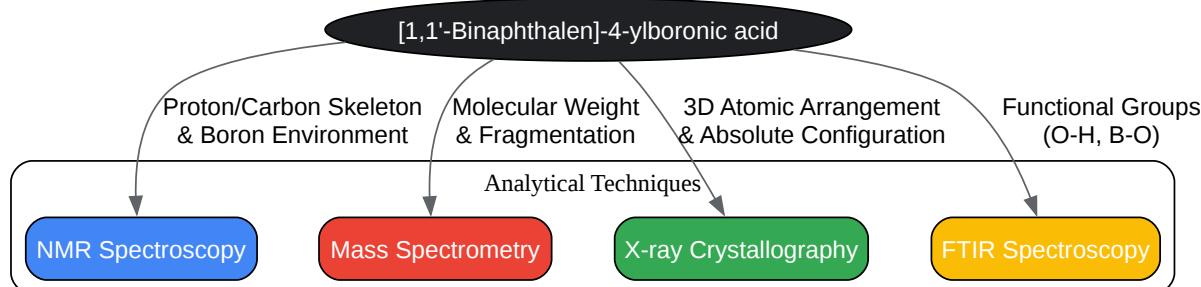
[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **[1,1'-Binaphthalen]-4-ylboronic acid**.

Comprehensive Structural Characterization

Confirming the identity and purity of **[1,1'-Binaphthalen]-4-ylboronic acid** requires a multi-technique approach. Each method provides a unique piece of the structural puzzle, and

together they form a self-validating system of analysis.



[Click to download full resolution via product page](#)

Caption: Core analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural characterization for organic molecules. For this compound, ^1H , ^{13}C , and ^{11}B NMR experiments are all essential.

- ^1H NMR: Provides information on the number, connectivity, and chemical environment of protons. The complex aromatic region will show a series of doublets and multiplets characteristic of the substituted binaphthyl system.
- ^{13}C NMR: Reveals the carbon framework of the molecule. The number of unique signals will confirm the overall symmetry of the structure. The carbon atom directly attached to the boron will have a characteristic chemical shift.
- ^{11}B NMR: This is a crucial and often underutilized experiment for boronic acids. It provides direct evidence for the boron center. A single, relatively broad signal is expected. The chemical shift helps distinguish the sp^2 -hybridized boronic acid from potential sp^3 -hybridized boronate esters or borate complexes that might form in solution.^[6]

Table of Representative NMR Data (Illustrative) Note: Exact shifts are solvent-dependent. Data for analogous structures are often used for comparison.

Nucleus	Expected Chemical Shift (δ , ppm)	Key Structural Assignment
^1H	7.0 - 8.5	Aromatic protons of the binaphthyl core.
^1H	~8.0 (broad singlet, 2H)	Hydroxyl protons of the $\text{B}(\text{OH})_2$ group. Often exchanges with D_2O .
^{13}C	120 - 150	Aromatic carbons. The carbon attached to boron (C-B) will be at the lower end of this range and may show broadening due to quadrupolar relaxation of the boron nucleus.
^{11}B	25 - 35 (in aprotic solvent)	A single broad peak confirming the trigonal planar, sp^2 -hybridized boronic acid.[6]

Experimental Protocol: NMR Sample Preparation

- Sample Weighing: Accurately weigh ~5-10 mg of **[1,1'-Binaphthalen]-4-ylboronic acid**.
- Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or Acetone- d_6). DMSO-d_6 is often preferred as it can help visualize the acidic $\text{B}(\text{OH})_2$ protons.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial. Gentle vortexing or sonication may be required.
- Transfer: Transfer the solution to a standard 5 mm NMR tube.
- Acquisition: Acquire ^1H , ^{13}C , and ^{11}B spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. The analysis of boronic acids by MS presents a unique challenge: they are prone to dehydration, which can lead to the formation of a cyclic trimer anhydride known as a boroxine.^[8] This complicates spectral interpretation. Therefore, the choice of ionization technique is critical.

- Electrospray Ionization (ESI-MS): A soft ionization technique suitable for LC-MS. It can detect the molecular ion ($[M+H]^+$, $[M+Na]^+$) or the deprotonated ion ($[M-H]^-$).^{[8][9]} This method can often be performed without derivatization.
- Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Another soft technique, useful for its high sensitivity. However, adducts with the matrix can sometimes be observed.^[10]
- Gas Chromatography (GC-MS): Requires mandatory derivatization to increase the volatility and thermal stability of the analyte, preventing boroxine formation.^[8] A common method is silylation to form a TMS-ester.

Table: Comparison of MS Techniques for Boronic Acid Analysis

Technique	Derivatization	Typical Observations	Advantages	Disadvantages
ESI-MS	Optional	$[M+H]^+$, $[M-H]^-$, solvent adducts	Soft ionization, suitable for LC-MS	Can be complicated by adducts and in-source reactions ^[8]
MALDI-MS	Optional	$[M+H]^+$, matrix adducts	High sensitivity, tolerant of salts	Requires a suitable matrix; can be complex ^[10]
GC-MS	Mandatory	Fragmentation pattern of derivatized analyte	Excellent separation, reproducible fragmentation	Requires derivatization, not for thermally labile compounds ^[8]

Experimental Protocol: GC-MS with Silylation Derivatization

- Sample Preparation: Dissolve ~1 mg of the boronic acid in 100 μ L of a dry, aprotic solvent (e.g., pyridine).[8]
- Derivatization: Add 100 μ L of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
- Reaction: Heat the mixture at 60-70°C for 30 minutes in a sealed vial.[8]
- Injection: Inject 1 μ L of the derivatized sample into the GC-MS.
- Instrumentation Settings (Typical):
 - Injector Temp: 280 °C
 - Column: Non-polar capillary column (e.g., DB-5ms)
 - Oven Program: Start at 100°C, ramp to 300°C at 15°C/min.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

X-ray Crystallography

X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a crystal lattice.[11] For a chiral molecule like **[1,1'-Binaphthalen]-4-ylboronic acid**, this technique is invaluable as it can determine the absolute configuration of a single enantiomer, provided a suitable crystal is obtained.[12]

The Crystallography Workflow:

- Crystallization: This is often the most challenging step. It involves slowly bringing a concentrated, highly pure solution of the compound to a state of supersaturation, allowing single crystals to form.[11] This is a process of controlled experimentation with different solvents, temperatures, and precipitation techniques.
- Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern is recorded on a detector.[12][13]

- Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.[11]

The resulting crystal structure would confirm the binaphthyl connectivity, the position of the boronic acid group, and the dihedral angle between the two naphthalene rings, which is the defining feature of its atropisomeric nature.

Applications in Research and Development

The unique structural features of **[1,1'-Binaphthalen]-4-ylboronic acid** make it a valuable tool in several advanced chemical applications.

- Asymmetric Catalysis: Chiral binaphthyl-derived ligands are staples in asymmetric synthesis. The boronic acid handle allows for its incorporation into more complex chiral ligands or catalysts used to produce enantiomerically pure compounds, which is critical in drug development.[14][15]
- Suzuki-Miyaura Cross-Coupling: As an arylboronic acid, it is a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction is one of the most powerful methods for forming carbon-carbon bonds to construct complex molecular architectures found in pharmaceuticals, agrochemicals, and organic electronic materials.
- Materials Science: The rigid and well-defined three-dimensional structure of the binaphthyl core makes it an excellent building block for creating porous organic frameworks (POFs), polymers with unique photophysical properties, and materials for molecular recognition and sensing.[16]

Conclusion

[1,1'-Binaphthalen]-4-ylboronic acid is a sophisticated chemical tool whose value is derived directly from its unique atropisomeric structure. A comprehensive characterization, grounded in the logical application of NMR spectroscopy, mass spectrometry, and X-ray crystallography, is not merely a procedural step but a prerequisite for unlocking its full potential. By understanding the "why" behind each analytical technique—from using ^{11}B NMR to confirm the boron environment to employing derivatization in GC-MS to prevent misleading artifacts—researchers

can use this powerful molecule with confidence and precision, driving innovation in catalysis, materials science, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 363607-69-6|[1,1'-Binaphthalen]-4-ylboronic acid|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. raineslab.com [raineslab.com]
- 8. benchchem.com [benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayo.edu [mayo.edu]
- 14. researchgate.net [researchgate.net]
- 15. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Structure and characterization of [1,1'-Binaphthalen]-4-ylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1519375#structure-and-characterization-of-1-1-binaphthalen-4-ylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com